5-Hydroxy-1-methylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-5(8)2-3-6(7)9/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZUTFHXEWRKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches for 5 Hydroxy 1 Methylpyridin 2 1h One and Its Analogues
Retrosynthetic Analysis and Established Synthetic Pathways to 5-Hydroxy-1-methylpyridin-2(1H)-one
Retrosynthetic analysis of this compound suggests several strategic disconnections. The most direct approaches involve the functionalization of a pre-formed 1-methylpyridin-2(1H)-one core, such as through direct hydroxylation, or the cyclization of a suitable acyclic precursor.
Established synthetic routes often rely on multi-step sequences starting from readily available materials. While many detailed syntheses focus on the isomeric 4(1H)-pyridone structures derived from kojic acid nih.gov, pathways to the 2(1H)-one core are also well-documented, particularly through the functionalization of simpler pyridinones or via biocatalysis.
One key established pathway involves the N-methylation of a pre-existing 5-hydroxypyridin-2(1H)-one or a protected variant. For instance, the synthesis of substituted 1-methylpyridin-2(1H)-ones has been achieved by treating the corresponding pyridin-2(1H)-one with methyl iodide (MeI) in the presence of a base like silver carbonate (Ag2CO3). nih.gov Another significant and highly regioselective method is the biocatalytic hydroxylation of 1-methylpyridin-2(1H)-one using whole-cell systems.
| Starting Material | Key Reagents/Method | Product | Yield | Reference |
| 1-methylpyridin-2(1H)-one | Whole cells of Burkholderia sp. MAK1 | This compound | High conversion | nih.gov, researchgate.net |
| 3-Bromo-5-nitropyridin-2(1H)-one | 1. Ag2CO3, MeI; 2. Fe/NH4Cl | 5-Amino-3-bromo-1-methylpyridin-2(1H)-one | 73% (reduction step) | nih.gov |
Development and Application of Contemporary Catalytic and Sustainable Synthetic Routes
Recent advancements have focused on developing more efficient, selective, and environmentally benign synthetic methods. These include transition metal-catalyzed reactions, as well as biocatalytic, organocatalytic, photochemical, and electrochemical approaches.
Transition metal catalysis is a powerful tool for constructing and functionalizing the pyridinone scaffold. The Suzuki-Miyaura cross-coupling reaction is frequently employed to introduce aryl or heteroaryl substituents. For example, an indole-4-boronic acid pinacol (B44631) ester has been successfully coupled with a brominated pyridinone derivative in a palladium-catalyzed reaction to form a C-C bond. nih.gov Such strategies are critical for creating diverse analogues of this compound, assuming a suitable halo-substituted precursor is available.
Furthermore, palladium-catalyzed C-H functionalization, sometimes mediated by transient directing groups like norbornene, represents a modern approach to modify the pyridinone core without pre-functionalization. nsf.gov The use of specific pyridone-based ligands can accelerate these reactions and prevent catalyst degradation. nsf.gov For large-scale applications, robust Suzuki-Miyaura reactions have been developed that can produce key bipyridine intermediates on a kilogram scale. nih.gov
Organocatalysis , the use of small organic molecules as catalysts, offers a metal-free alternative for synthesis. L-proline, for example, has been used to catalyze three-component reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one, a structurally related heterocyclic core, to produce complex fused systems with high efficiency. nih.gov This demonstrates the potential for organocatalysts to mediate the construction of pyridinone-containing molecules under mild conditions.
Biocatalysis provides a highly sustainable and selective route to 5-hydroxypyridinones. Whole cells of the bacterium Burkholderia sp. MAK1 have been shown to be highly effective biocatalysts for the regioselective hydroxylation of various pyridin-2-ones at the C-5 position. researchgate.netnih.gov This enzymatic process operates under mild, aqueous conditions and can convert 1-alkylpyridin-2(1H)-ones directly into their 5-hydroxy derivatives, representing a green and efficient method for producing the target compound. researchgate.netnih.gov
Photochemical methods are emerging as valuable tools in heterocyclic synthesis. While not yet applied directly to this compound, related structures such as 2,3-dihydro-4-pyridones have been synthesized using a remotely controlled photo-Fries-type rearrangement, highlighting the potential of light-mediated reactions. acs.org
Electrochemical synthesis offers a green alternative to conventional methods by replacing chemical reagents with electricity. A "one-pot" electrochemical off-on approach has been developed for the synthesis of pyrimidin-2(1H)-ones, which are structurally similar to pyridinones. scispace.comrsc.orgresearchgate.net This method involves a thermal cyclization followed by an electrochemical oxidation step, avoiding the need for external catalysts or oxidants. rsc.orgresearchgate.net The application of electrochemistry to the direct hydroxylation of the pyridinone ring or to mediate cyclization reactions is a promising area for future research. orgchemres.org
Regioselective and Stereoselective Control in the Formation of this compound Derivatives
Achieving high levels of selectivity is paramount in modern organic synthesis.
Regioselectivity refers to the control of reaction site on a molecule. In the context of this compound, the most notable example of regiocontrol is the biocatalytic hydroxylation using Burkholderia sp. MAK1, which exclusively functionalizes the C-5 position of the pyridinone ring. researchgate.netnih.gov In transition metal-catalyzed reactions, regioselectivity is often dictated by the position of a pre-installed functional group (e.g., a halogen for cross-coupling) or by the inherent reactivity of the C-H bonds in directed functionalization reactions. nih.govrsc.org
Stereoselectivity is crucial when synthesizing chiral derivatives. While the parent this compound is achiral, many of its complex analogues contain stereocenters. Stereocontrol can be achieved through several strategies:
Chiral Auxiliaries : Attaching a chiral group to the pyridinone can direct the approach of a reagent to one face of the molecule. For example, chiral N-alkylpyridinium salts have been used to synthesize dihydropyridine (B1217469) products with complete regiochemical and stereochemical control upon reaction with a nucleophile. mdpi.com
Chiral Catalysis : The use of chiral catalysts, such as a copper(I) complex with a chiral ligand, can enable the enantioselective addition of Grignard reagents to pyridinium (B92312) ions. mdpi.com
Biocatalysis : Enzymes are inherently chiral and excel at stereoselective transformations. The SAM-dependent pericyclase LepI, for instance, catalyzes a stereoselective dehydration and subsequent intramolecular Diels-Alder reaction to form complex pyridone-containing natural products, demonstrating the high level of control achievable with biocatalysts. nih.gov
Optimization Protocols for Synthetic Yields and Scalability in Academic Research
Transitioning a synthetic route from a small-scale discovery phase to a larger, more practical scale for extensive academic research requires careful optimization of reaction parameters.
Key parameters for optimization include solvent, temperature, reaction time, and catalyst loading. For example, in syntheses related to pyridinones, changing the solvent from ethanol (B145695) to methanol (B129727) has been shown to improve yields due to better solubility of starting materials. Similarly, adjusting catalyst loading is a balance between reaction efficiency and cost; increasing a Pd/C catalyst from 5% to 10% may improve yield but also increases expense. The use of microwave irradiation can sometimes dramatically reduce reaction times and improve yields compared to classical heating methods. researchgate.net
| Parameter | Optimization Strategy | Effect | Reference |
| Solvent | Screen polar aprotic vs. protic solvents. | Can improve reactant solubility and enhance reactivity. | |
| Temperature | Control precisely to minimize side reactions. | Prevents over-oxidation or decomposition. | |
| Catalyst Loading | Evaluate different mol% of the catalyst. | Balances reaction rate and yield against cost. | |
| Reagent Addition | Add reagents incrementally rather than all at once. | Can minimize byproduct formation. | |
| Energy Source | Compare conventional heating vs. microwave. | Microwave can reduce reaction times and increase yields. | researchgate.net |
Scalability for academic research focuses on producing gram-to-kilogram quantities of a compound. A scalable synthesis should prioritize cost-effective reagents, operational safety, and purification methods that avoid tedious chromatography. unimi.it Successful strategies include developing one-pot or "telescoped" procedures where intermediates are not isolated, reducing solvent waste and handling steps. unimi.it For instance, a five-step synthesis of a key pyridine (B92270) intermediate was successfully condensed into a two-pot procedure for large-scale production. unimi.it The development of robust and scalable cross-coupling reactions is also critical, as demonstrated by the kilogram-scale synthesis of a bipyridine intermediate via an optimized Suzuki-Miyaura reaction. nih.gov
Comprehensive Spectroscopic and Computational Approaches for Structural Elucidation of 5 Hydroxy 1 Methylpyridin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (1D and 2D)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Hydroxy-1-methylpyridin-2(1H)-one, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom, confirming the connectivity and substitution pattern of the pyridinone ring.
1D NMR Spectroscopy:
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical solvent like DMSO-d₆, the spectrum of a related compound, 5-hydroxy-2-(hydroxymethyl)-1-methylpyridin-4-one, shows distinct signals for the aromatic protons, the N-methyl group, and the hydroxymethyl group. For this compound, specific shifts would be expected for the protons on the pyridinone ring and the N-methyl group.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyridinone ring typically appears at a low field (high ppm value), while the other ring carbons and the N-methyl carbon resonate at higher fields. For instance, in a similar pyridinone derivative, the carbonyl carbon appears around 172.4 ppm, and the N-methyl carbon is observed at approximately 40.1 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 6.0 - 6.5 | 105 - 115 |
| H4 | 7.0 - 7.5 | 120 - 130 |
| H6 | 7.5 - 8.0 | 140 - 150 |
| N-CH₃ | 3.5 - 4.0 | 35 - 45 |
| C2 (C=O) | - | 160 - 170 |
| C5 (C-OH) | - | 145 - 155 |
2D NMR Spectroscopy:
To further confirm the structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comsdsu.edu It would show correlations between the protons on the pyridinone ring, helping to establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a detailed picture of the molecular structure of this compound in solution.
Mass Spectrometric Characterization: Fragmentation Analysis and Isotopic Profiling
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. mdpi.com For this compound (C₆H₇NO₂), the expected exact mass is approximately 125.0477 g/mol . nih.gov
Fragmentation Analysis:
In addition to the molecular ion peak, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of pyridinone derivatives often involves the loss of small neutral molecules like CO or cleavage of substituent groups. For instance, a related compound, 5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride, shows fragmentation through the loss of the hydrochloride moiety and alpha-cleavage adjacent to the nitrogen atoms. smolecule.com The fragmentation pattern of this compound would be expected to show characteristic losses related to the hydroxyl and methyl groups.
Isotopic Profiling:
The presence of isotopes in a molecule gives rise to a characteristic isotopic pattern in the mass spectrum. The relative abundances of these isotopic peaks can be calculated and compared to the experimental data to further confirm the elemental composition of the molecule. For a compound containing carbon, hydrogen, nitrogen, and oxygen, the M+1 peak (due to the presence of ¹³C and ¹⁵N) and the M+2 peak (due to ¹⁸O and multiple ¹³C atoms) will have predictable intensities.
Interactive Data Table: Expected Mass Spectrometric Data for this compound
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 126.0550 | Protonated molecular ion |
| [M+Na]⁺ | 148.0369 | Sodium adduct |
| [M-CH₃]⁺ | 110.0393 | Loss of methyl group |
| [M-OH]⁺ | 108.0597 | Loss of hydroxyl group |
| [M-CO]⁺ | 97.0600 | Loss of carbon monoxide |
Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopic Signatures
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.
Infrared (IR) and Raman Spectroscopy:
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. For this compound, key vibrational bands would include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. nih.govmui.ac.ir
C-H stretch: Bands in the 2850-3000 cm⁻¹ region for the methyl group and aromatic C-H bonds. nih.gov
C=O stretch: A strong absorption band around 1640-1680 cm⁻¹ for the pyridinone carbonyl group. nih.govmui.ac.ir
C=C and C-N stretches: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyridinone ring. nih.gov
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman spectra gives a more complete picture of the vibrational modes of the molecule.
UV-Vis Spectroscopy:
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the pyridinone ring, exhibit characteristic absorption bands in the UV-Vis region. The λmax (wavelength of maximum absorbance) for this compound would be expected in the range of 270-300 nm, corresponding to π→π* transitions within the conjugated system. The position and intensity of this absorption can be influenced by the solvent polarity.
Interactive Data Table: Expected Spectroscopic Signatures for this compound
| Spectroscopic Technique | Feature | Expected Range/Value |
| Infrared (IR) | O-H stretch | 3200-3600 cm⁻¹ (broad) |
| Infrared (IR) | C=O stretch | 1640-1680 cm⁻¹ (strong) |
| Raman | Ring breathing mode | ~1000 cm⁻¹ |
| UV-Vis | λmax | 270-300 nm |
X-ray Crystallographic Analysis for Solid-State Conformations and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined.
For a related compound, 5-hydroxy-2-hydroxymethyl-1-methylpyrid-4-one, X-ray analysis revealed a monoclinic space group with a complex network of intermolecular hydrogen bonding. nih.gov A similar analysis of this compound would provide:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyridinone ring and its substituents.
Conformation: The preferred conformation of the molecule in the solid state, including the planarity of the ring system.
Intermolecular interactions: Detailed information about how the molecules pack in the crystal lattice, including hydrogen bonding involving the hydroxyl group and the carbonyl oxygen, as well as potential π-π stacking interactions between the pyridinone rings. These interactions are crucial for understanding the physical properties of the solid material.
Quantum Chemical Calculations for Structural Validation and Conformational Landscape Mapping
Quantum chemical calculations have become an indispensable tool for complementing experimental data and providing deeper insights into molecular structure and properties.
Density Functional Theory (DFT) Based Structural Optimizations
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and geometry of molecules. researchgate.netrsc.org By performing a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a theoretical model of the molecule's structure can be obtained. researchgate.net This optimized geometry can then be compared with the experimental data from X-ray crystallography to validate the computational model. DFT calculations can also be used to explore the potential energy surface of the molecule, identifying different stable conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the molecule and the relative populations of different conformers in solution.
Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction
Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of electronic structure and spectroscopic properties. These methods can be used to:
Predict NMR chemical shifts: Theoretical calculations of NMR shielding tensors can be converted into chemical shifts, which can then be compared with the experimental data to aid in the assignment of complex spectra.
Simulate vibrational spectra: Calculation of vibrational frequencies and intensities can be used to generate theoretical IR and Raman spectra. mdpi.com Comparing these with the experimental spectra can help in the assignment of the observed vibrational bands to specific molecular motions.
Predict electronic transitions: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the energies and oscillator strengths of electronic transitions, providing theoretical UV-Vis spectra that can be compared with experimental results. bohrium.com
By integrating these advanced computational methods with a comprehensive suite of spectroscopic techniques, a complete and detailed understanding of the structural and electronic properties of this compound can be achieved.
Theoretical Chemistry and Electronic Structure of 5 Hydroxy 1 Methylpyridin 2 1h One
Investigation of Tautomeric Equilibria and Prototropic Interconversions
Pyridinone derivatives, including 5-Hydroxy-1-methylpyridin-2(1H)-one, are known to exist in tautomeric forms. The equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is a key determinant of the molecule's chemical and biological activity. In physiological conditions, the pyridinone form is generally favored over the corresponding hydroxypyridine. frontiersin.org This preference is influenced by the solvent environment, with polar solvents tending to stabilize the pyridone tautomer. researchgate.net
Studies on related hydroxypyridinone structures indicate that the position of the tautomeric equilibrium can be significantly affected by substituents on the ring. researchgate.netsemanticscholar.org For instance, electron-withdrawing groups can influence the stability of the conjugated pyridinone system. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively detailed in the provided results, the general principles of pyridinone tautomerism suggest a predominance of the keto form in polar environments.
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)
Frontier molecular orbital (FMO) analysis, specifically the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. researchgate.netrsc.org The difference in energy between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. rsc.org
For pyridinone derivatives, the electron density of the HOMO is often located near the nitrogen atom and the pyridine (B92270) ring, suggesting these are favorable sites for electrophilic attack. researchgate.net The LUMO density is typically distributed more broadly across the molecule. researchgate.net Computational studies on similar compounds using Density Functional Theory (DFT) have been employed to calculate these orbital energies and the resulting energy gap. rsc.orgresearchgate.netnih.gov For example, a study on a related pyridinone derivative calculated the HOMO-LUMO energy gap to be 3.08 eV, indicating significant chemical reactivity. researchgate.net
Table 1: Frontier Molecular Orbital Data for a Related Pyridinone Derivative
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | 3.08 researchgate.net |
Computational Assessment of Aromaticity and Electron Delocalization within the Pyridinone Ring System
The aromaticity and electron delocalization within the pyridinone ring are crucial to its stability and reactivity. The presence of the nitrogen atom and the carbonyl group within the ring influences the electronic structure. The delocalization of the nitrogen lone pair electrons can contribute to the aromatic character of the ring system. researchgate.netresearchgate.net This delocalization is also influenced by substituents on the ring. For instance, electron-releasing groups, such as a methyl group, can enhance electron delocalization. researchgate.net The tautomeric form of the molecule also plays a significant role, with the hydroxypyridine form exhibiting greater aromatic character than the pyridinone form. nih.gov
Electron Density Distribution and Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. mdpi.com The MEP map uses a color gradient to represent different potential values, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack). mdpi.com
In pyridinone derivatives, the negative potential is often concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them likely sites for electrophilic interaction. mdpi.commdpi.com The positive potential is typically found around the hydrogen atoms. mdpi.com Computational methods like DFT are used to calculate the MEP surface. For instance, a study on a related molecule showed an electrostatic potential ranging from approximately -7.796 x 10⁻² to +6.796 x 10⁻² atomic units. researchgate.net
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in the structure and interactions of this compound. Pyridinone scaffolds are capable of acting as both hydrogen bond donors and acceptors. frontiersin.org The hydroxyl group and the lactam N-H group can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. frontiersin.org
In the solid state, pyridinone derivatives often form dimers or chains through intermolecular hydrogen bonding. For example, crystallographic analysis of related compounds has shown the formation of intermolecular hydrogen bonds involving the hydroxyl group. Intramolecular hydrogen bonding can also occur, for instance, between a hydroxyl group and a nearby oxygen atom, which can stabilize certain conformations. The ability to form these hydrogen bonds is fundamental to the interaction of pyridinone derivatives with biological targets, such as enzymes. frontiersin.org
Chemical Reactivity Profiles and Derivatization Strategies for 5 Hydroxy 1 Methylpyridin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyridinone Ring
The pyridinone ring in 5-Hydroxy-1-methylpyridin-2(1H)-one possesses a distinct electronic character that influences its susceptibility to substitution reactions. The nitrogen atom within the ring and the carbonyl group act as electron-withdrawing groups, which deactivates the ring towards electrophilic attack compared to benzene. chemicalbook.com Consequently, electrophilic substitution reactions, such as nitration and halogenation, are generally more challenging and often require harsh conditions. chemicalbook.com When such reactions do occur, they are predicted to favor the 3 and 5-positions, which are less deactivated. chemicalbook.com
Conversely, the electron-deficient nature of the pyridinone ring makes it more susceptible to nucleophilic substitution reactions. abertay.ac.uk Nucleophiles can attack the carbon atoms at the 2, 4, and 6-positions. chemicalbook.com The presence of a good leaving group, such as a halogen, at these positions greatly facilitates nucleophilic aromatic substitution (SNAr) reactions. abertay.ac.ukmdpi.com For instance, the displacement of a halide from a pyridinone ring by various nucleophiles is a common strategy for introducing new functional groups. mdpi.com
Redox Chemistry and Electrochemical Behavior of the this compound Scaffold
The redox chemistry of this compound is primarily associated with the hydroxyl group and the pyridinone ring system. The hydroxyl group can undergo oxidation, particularly in the presence of strong oxidizing agents. The pyridinone ring itself can be either reduced or oxidized under specific conditions.
Reduction of the pyridinone ring, for example through hydrogenation, can lead to the corresponding piperidine (B6355638) derivative. chemicalbook.com This transformation saturates the ring and significantly alters the molecule's chemical and physical properties. The electrochemical behavior of pyridinone derivatives is an active area of research, with studies investigating their redox potentials and the stability of the resulting radical ions. The specific redox potentials are influenced by the substituents on the pyridinone ring.
Functionalization and Modification of the Hydroxyl and Carbonyl Moieties
The hydroxyl and carbonyl groups are key sites for the derivatization of this compound.
The hydroxyl group can undergo a variety of reactions typical for phenols.
Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of the corresponding ether.
Esterification: Acylation with acid chlorides or anhydrides yields the ester derivative.
Protection: The hydroxyl group can be protected using common protecting groups like benzyl (B1604629) or silyl (B83357) ethers to prevent its reaction during other synthetic transformations. This is particularly important as the presence of an unprotected hydroxyl group can interfere with certain reactions. kcl.ac.uk
The carbonyl group in the pyridinone ring exhibits typical ketone-like reactivity, although its reactivity is modulated by the adjacent nitrogen atom and the aromatic system.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4).
Conversion to Thione: The carbonyl can be converted to a thiocarbonyl group using reagents like Lawesson's reagent.
Halogenation: The carbonyl group can be converted into a chloro group using reagents like phosphorus oxychloride (POCl3), which then serves as a good leaving group for nucleophilic substitution. mdpi.com
A summary of representative reactions for the functionalization of the hydroxyl and carbonyl groups is presented in the table below.
| Functional Group | Reaction Type | Reagent(s) | Product Type |
| Hydroxyl | Etherification | Alkyl halide, Base | Ether |
| Hydroxyl | Esterification | Acid chloride/anhydride | Ester |
| Carbonyl | Reduction | NaBH4 | Secondary Alcohol |
| Carbonyl | Thionation | Lawesson's reagent | Thione |
| Carbonyl | Chlorination | POCl3 | Chloro-pyridine |
Reactivity at the Pyridinone Nitrogen Atom: Alkylation and Acylation
The nitrogen atom in the this compound ring is already alkylated with a methyl group. Further reactions at this nitrogen are generally not possible unless the methyl group is first removed. However, in the analogous compound without the N-methyl group (5-hydroxypyridin-2(1H)-one), the nitrogen atom is a key site for functionalization.
Alkylation of the nitrogen atom in 2-pyridones is a common reaction and can be achieved using various alkylating agents under basic conditions. researchgate.net The ratio of N-alkylation to O-alkylation can be influenced by factors such as the solvent, the nature of the base, and the electrophile. researchgate.net Acylation of the nitrogen atom can also be achieved using acylating agents like acid chlorides or anhydrides.
Ring Expansion and Contraction Reactions Involving the Pyridinone Core
Ring expansion and contraction reactions involving the pyridinone core are less common but can be achieved under specific conditions, often involving rearrangement reactions. These reactions can lead to the formation of different heterocyclic systems. For example, certain rearrangements, like the Tiffeneau–Demjanov rearrangement, can potentially lead to ring expansion. wikipedia.org Conversely, reactions like the Favorskii rearrangement could, in principle, be applied to a suitably substituted precursor to achieve ring contraction. wikipedia.org However, specific examples involving this compound are not extensively documented in the literature.
Coordination Chemistry: Complexation with Metal Centers and Ligand Design
The this compound scaffold possesses multiple potential coordination sites, making it an interesting ligand for metal complexation. The hydroxyl and carbonyl oxygen atoms can act as a bidentate chelating unit, binding to a metal center to form a stable six-membered ring. The pyridinone nitrogen, although methylated, can still influence the electronic properties of the ligand.
Hydroxypyridinones, in general, are well-known for their strong affinity for hard metal ions, such as iron(III). The design of multidentate ligands based on the hydroxypyridinone scaffold is an active area of research, with applications in areas such as metal chelation therapy. kcl.ac.uk By linking multiple hydroxypyridinone units together, ligands with higher denticity (e.g., tetradentate, hexadentate) can be synthesized, leading to the formation of highly stable metal complexes. kcl.ac.uk The stereochemistry of the resulting metal complexes can be controlled by the design of the ligand framework. kcl.ac.uk
Advanced Applications in Chemical Synthesis and Materials Science Research
Role of 5-Hydroxy-1-methylpyridin-2(1H)-one as a Privileged Scaffold in Multi-Step Organic Synthesis
The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug design, referring to molecular frameworks that can bind to multiple, diverse biological targets. arkat-usa.orgfrontiersin.org Pyridinone-based structures are widely recognized as such scaffolds. frontiersin.org The this compound core embodies the key features that define a privileged structure. Its heterocyclic ring system is a common motif in numerous biologically active natural products and synthetic drugs. nih.gov
The pyridinone scaffold is valued for its ability to act as a bioisostere for various groups like amides, phenols, and other heterocyclic rings, which can improve metabolic stability. frontiersin.org The lactam-lactim tautomerism inherent to the 2-pyridone ring allows it to function as both a hydrogen bond donor and acceptor, effectively mimicking peptide backbones and facilitating interactions with biological macromolecules. frontiersin.org The presence of the hydroxyl group and the N-methyl substituent on the this compound ring provides specific vectors for derivatization, allowing chemists to systematically modify its physicochemical properties, such as polarity and lipophilicity, to optimize binding affinity and selectivity for a given target. frontiersin.org This inherent versatility and pre-validated biological relevance make it an attractive starting point for the rapid generation of compound libraries aimed at discovering new therapeutic agents. arkat-usa.orgfrontiersin.org
Utilization as a Precursor for Novel Heterocyclic Architectures and Complex Molecules
The reactivity of the this compound nucleus makes it a versatile building block for the synthesis of more complex molecular architectures. Its functional groups—the hydroxyl, the ketone, and the electron-rich aromatic ring—serve as handles for a wide array of chemical transformations.
Researchers have successfully used related hydroxypyridinone derivatives as starting materials in multicomponent reactions (MCRs) to construct elaborate fused heterocyclic systems. For example, a one-pot, pseudo-four-component reaction involving 4-hydroxy-6-methylpyridin-2(1H)-ones, salicylaldehydes, and malononitrile (B47326) has been developed to produce substituted 5H-chromeno[2,3-b]pyridines, which are scaffolds with promising biomedical applications. arkat-usa.org Similarly, the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes has been shown to yield functionalized furo[3,2-c]pyridin-4(5H)-one derivatives under mild conditions. bohrium.com These examples demonstrate the potential of the hydroxypyridinone core to serve as a key precursor for generating molecular diversity. The reactive hydroxyl group on this compound suggests its utility as a building block in the synthesis of more intricate molecules. smolecule.com
A summary of complex molecules synthesized from hydroxypyridinone precursors is presented below.
| Precursor Class | Reagents | Resulting Heterocyclic System | Reference |
| 4-Hydroxy-6-methylpyridin-2(1H)-ones | Salicylaldehydes, Malononitrile | 5H-Chromeno[2,3-b]pyridines | arkat-usa.org |
| 4-Hydroxy-6-methylpyridin-2(1H)-ones | Nitrostyrenes, Triethylamine | Furo[3,2-c]pyridin-4(5H)-one derivatives | bohrium.com |
| 4-Hydroxy-3-benzoylpyridin-2(1H)-ones | β-Nitrostyrenes, Pyrrolidine | 3-Functionalized pyridine (B92270) derivatives | bohrium.com |
Development of this compound Derivatives as Ligands in Catalysis (e.g., Organometallic, Asymmetric Catalysis)
The 2-pyridonate framework, which includes this compound, is a highly versatile ligand platform in coordination chemistry and catalysis. rsc.org The deprotonated form, 2-pyridonate, features a delocalized negative charge between the nitrogen and oxygen atoms, allowing it to act as a bridging ligand between metal centers, similar to a carboxylate. rsc.orginnovareacademics.in This bidentate coordination ability, involving the exocyclic oxygen and the ring nitrogen, is a key feature of its utility. rsc.org
Hydroxypyridinones (HOPOs) are particularly effective as building blocks for chelating agents that can strongly bind to hard metal ions. kcl.ac.uk The combination of the pyridone's Lewis base properties and the metal's Lewis acidity can lead to cooperative effects in catalytic cycles. rsc.org Derivatives of 2-pyridone have been incorporated into various ligand architectures and used in a range of catalytic transformations.
Examples of Catalytic Applications Using Pyridonate-Type Ligands:
| Catalyst Type | Ligand Structure | Catalytic Reaction | Reference |
| Iridium(III) Complex | Bi(κ-N-2-pyridonate) | Hydrogenation of CO₂ to formate | rsc.org |
| Ruthenium Complex | N,N,N-pincer type bis(2-hydroxy-6-iminopyridyl) | Hydroboration of organic nitriles | rsc.org |
| Iron Complex | Unsymmetrical ligand with one 2-pyridinol moiety | Transfer hydrogenation of carbonyls | rsc.org |
The this compound scaffold, with its hydroxyl and carbonyl groups, offers multiple coordination sites. Its derivatives are prime candidates for the development of new catalysts for organometallic and potentially asymmetric catalysis, where the chiral environment around a metal center is crucial for controlling stereoselectivity.
Exploration in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry, which focuses on non-covalent interactions, has explored the use of macrocyclic hosts to form complexes with guest molecules. science.govthno.org Pyridine and its derivatives are common guests in these host-guest systems due to their size, shape, and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. acs.orgrsc.org
Host molecules such as TADDOLs (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanols) have been shown to form inclusion complexes with pyridine and methylpyridines. acs.orgrsc.org The formation and stability of these host-guest complexes are dictated by the complementarity in size and shape, as well as specific intermolecular interactions between the host and guest. science.gov For instance, studies on TADDOL derivatives have revealed selective binding with different pyridine isomers, driven by subtle differences in packing and π-π stacking interactions. rsc.org
While direct studies on this compound as a guest are not widely reported, its structural features make it an excellent candidate for exploration in host-guest chemistry. The pyridine ring provides the basic shape for inclusion in a host's cavity, while the hydroxyl group and the carbonyl oxygen can act as strong hydrogen bond donors and acceptors, respectively. These directed interactions could lead to highly specific and stable complex formation, with potential applications in molecular recognition, sensing, or the controlled release of the molecule.
Integration into Polymeric Structures and Advanced Functional Materials at the Molecular Level
The incorporation of specific functional molecules into polymeric structures is a key strategy for creating advanced materials with tailored properties. This compound possesses functional groups that make it suitable for integration into polymers at the molecular level.
The hydroxyl group on the pyridinone ring is a reactive site that can be used for polymerization or for grafting the molecule onto a pre-existing polymer backbone. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer and subsequently polymerized. Alternatively, it could react with polymers containing complementary functional groups (e.g., isocyanates or carboxylic acids) to form polyurethane or polyester (B1180765) materials. The acetyl group on related pyridinones has been noted to facilitate the creation of radical polymerization initiators, highlighting another route for creating polymer hybrids. Furthermore, the 2-hydroxymethyl substituent on similar pyridinone structures has been used to conjugate moieties like pegylated side chains, demonstrating a pathway for creating advanced polymer conjugates. kcl.ac.uk
By embedding the this compound scaffold into a polymer matrix, new functional materials could be developed. The inherent properties of the pyridinone, such as its metal-chelating ability or its specific hydrogen-bonding capacity, could be imparted to the bulk material, leading to applications in areas like responsive coatings, functional membranes for separation, or materials with tailored optical or electronic properties.
Mechanistic Chemical Biology Investigations of 5 Hydroxy 1 Methylpyridin 2 1h One Interactions
Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors)
The compound 5-Hydroxy-1-methylpyridin-2(1H)-one is a heterocyclic molecule that has garnered interest in medicinal chemistry. frontiersin.org Its interactions with biological macromolecules, particularly enzymes, are a key area of research. The molecular structure of this compound, featuring a hydroxyl group and a carbonyl group on a pyridinone ring, allows for specific recognition by biological targets.
A primary mechanism of interaction for hydroxypyridinone-based compounds is metal chelation. kcl.ac.ukresearchgate.net Many enzymes utilize metal ions as cofactors in their active sites. The arrangement of the hydroxyl and carbonyl groups in this compound provides an ideal geometry for binding to these metal ions, thereby inhibiting enzyme activity. This is a well-established mode of action for hydroxypyridinone-containing molecules. kcl.ac.uk
The study of structure-activity relationships (SAR) for analogs of this compound has provided further insights into its molecular recognition. frontiersin.org By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can map the key features required for effective binding. For instance, the position and nature of substituents on the pyridinone ring can significantly alter the compound's affinity and selectivity for different enzymes. frontiersin.org
Table 1: Key Molecular Interactions
| Interaction Type | Key Functional Groups Involved | Interacting Biological Component |
|---|---|---|
| Metal Chelation | 5-hydroxyl and 2-carbonyl groups | Metal ion cofactor in enzyme active site |
| Hydrogen Bonding | 5-hydroxyl and 2-carbonyl groups | Amino acid residues (e.g., Asp, Glu, His) |
| Hydrophobic Interactions | Pyridinone ring | Nonpolar amino acid residues |
Chemical Probing and Perturbation of Biological Pathways through Molecular Interaction
Due to its ability to specifically interact with and inhibit certain enzymes, this compound and its derivatives serve as valuable chemical probes to investigate and perturb biological pathways. A prominent example is their use as inhibitors of enzymes involved in the hypoxia-inducible factor (HIF) pathway.
By inhibiting prolyl hydroxylase domain (PHD) enzymes, these compounds prevent the degradation of HIF-α, a key transcription factor. This leads to the stabilization of HIF-α and the subsequent activation of a wide array of genes that are crucial for the cellular response to low oxygen levels (hypoxia). The use of such compounds has been instrumental in dissecting the complex signaling cascades governed by the HIF pathway.
Furthermore, the development of structurally related pyridinone derivatives has expanded their application as chemical probes. frontiersin.org These analogs, with varied substituents and properties, allow for a more nuanced investigation of biological systems. For example, they have been employed to study the roles of different metalloenzymes in various cellular processes.
The insights gained from using these compounds as chemical probes extend to understanding disease mechanisms. For instance, the dysregulation of pathways involving enzymes targeted by hydroxypyridinones is often implicated in various pathological conditions. Therefore, these molecules are not only tools for basic research but also starting points for the development of therapeutic agents.
Characterization of Molecular Level Interactions with Nucleic Acids and Proteins
The molecular interactions of this compound are primarily focused on proteins, particularly metalloenzymes. kcl.ac.uk The characterization of these interactions at a molecular level is crucial for understanding its biological activity. Techniques such as X-ray crystallography have been used to determine the precise binding mode of related hydroxypyridinone inhibitors within the active sites of their target enzymes. rcsb.org These studies reveal the specific amino acid residues and metal cofactors that are key to the interaction.
While the primary targets are proteins, the potential for interactions with nucleic acids has also been considered. Some small molecules with planar aromatic ring systems can intercalate between the base pairs of DNA or bind to specific RNA structures. However, for this compound, the main body of research points towards protein inhibition as its principal mechanism of action.
Computational methods, such as molecular docking, have been employed to simulate and predict the binding of hydroxypyridinone derivatives to their protein targets. rsc.org These in silico approaches complement experimental data and provide valuable insights into the binding energies and preferred conformations of the ligand-protein complex. This information is instrumental in the rational design of new, more potent, and selective inhibitors.
Table 2: Techniques for Characterizing Molecular Interactions
| Technique | Type of Information Obtained |
|---|---|
| X-ray Crystallography | 3D structure of the ligand-protein complex |
| Molecular Docking | Predicted binding mode and affinity |
| Spectroscopic Methods | Changes in spectral properties upon binding |
Mechanistic Understanding of Cellular Uptake and Subcellular Distribution
For this compound to exert its biological effects, it must first be taken up by cells and then reach its intracellular targets. The physicochemical properties of the molecule, such as its lipophilicity and size, play a significant role in its ability to cross the cell membrane.
The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and active transport. While specific transporters for this compound have not been extensively characterized, it is plausible that both passive and carrier-mediated processes contribute to its entry into cells.
Once inside the cell, the subcellular distribution of the compound is a critical determinant of its activity. Since many of its target enzymes are located in specific cellular compartments, such as the cytoplasm or nucleus, the compound must be able to access these locations. Studies with fluorescently-labeled analogs of related compounds have been used to visualize their distribution within cells. researchgate.net For instance, some iron complexes of pyridoxal (B1214274) Schiff bases have been shown to localize in the endoplasmic reticulum, while others distribute more generally throughout the cell. researchgate.net
The subcellular localization can be influenced by factors such as the pH of different organelles and the presence of specific binding partners. Understanding the mechanisms of cellular uptake and the resulting subcellular distribution is essential for optimizing the design of hydroxypyridinone-based compounds for specific biological applications.
Emerging Research Directions and Future Paradigms in the Study of 5 Hydroxy 1 Methylpyridin 2 1h One
Prognosis for Novel Synthetic Methodologies and Unexplored Reactivity Patterns
The synthesis of pyridin-2(1H)-one cores has traditionally relied on multi-step sequences, often starting from precursors like dehydroacetic acid or through condensation reactions. mdpi.com While effective, these methods can be limited in scope and efficiency. The future of synthesis for 5-Hydroxy-1-methylpyridin-2(1H)-one and its derivatives points towards more streamlined, versatile, and sustainable approaches.
Future Synthetic Methodologies:
One-Pot and Cascade Reactions: A significant trend is the development of one-pot syntheses that construct the pyridone ring from simple, readily available starting materials in a single operation. For instance, the use of L-proline as a catalyst to combine dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine demonstrates an efficient and environmentally friendly approach. frontiersin.org Future work will likely focus on adapting such methodologies for the specific synthesis of 5-hydroxy substituted pyridones.
C-H Activation and Functionalization: Direct C-H functionalization of the pyridone core represents a powerful and atom-economical strategy. Instead of relying on pre-functionalized precursors, future methods will likely involve the direct introduction of aryl or alkyl groups onto the pyridone ring, as has been demonstrated with related N-vinylpyridones. researchgate.net This allows for rapid diversification and the creation of novel analogues.
Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This is particularly relevant for optimizing sensitive reactions in pyridone synthesis.
Unexplored Reactivity: The pyridone scaffold possesses a rich electronic character, making it a versatile participant in various chemical transformations. While its use in condensation and substitution reactions is known, its full reactive potential remains to be unlocked. mdpi.comnih.gov Future explorations are expected to focus on using the this compound scaffold as a key building block in the construction of more complex molecular architectures, such as fused heterocyclic systems like furo[3,2-c]pyridines. bohrium.com The interplay between the hydroxyl group, the carbonyl function, and the conjugated π-system could be exploited in novel pericyclic reactions or as a ligand framework in transition metal catalysis.
Advanced Computational Prediction of Undiscovered Chemical Transformations and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For this compound, advanced computational methods are set to guide the discovery of new reactions and properties before they are ever attempted in the lab.
Researchers utilize DFT calculations to determine optimized geometrical structures and to compute a variety of parameters that describe a molecule's reactivity. rsc.org These include analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (ΔE) is a crucial indicator of chemical reactivity. rsc.orgrsc.org Molecular Electrostatic Potential (MEP) surfaces are also used to identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. rsc.orgnih.gov
A key future paradigm is the shift from single-molecule calculations to high-throughput virtual screening. By leveraging machine learning and AI algorithms trained on vast datasets of computational and experimental results, it will become possible to:
Rapidly predict the outcome of unknown reactions.
Screen vast virtual libraries of hypothetical analogues for desired electronic or chemical properties.
Simulate reaction mechanisms to identify key intermediates and transition states, providing a roadmap for synthetic chemists.
The table below presents typical global reactivity descriptors calculated using DFT for related heterocyclic compounds, illustrating the type of data that guides the prediction of chemical reactivity. A smaller energy gap (ΔE) and lower hardness (η) generally indicate higher reactivity. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |
| Compound A | -6.541 | -2.546 | 3.995 | 1.998 | 0.250 |
| Compound B | -6.112 | -3.329 | 2.783 | 1.392 | 0.359 |
| Compound C | -6.425 | -2.991 | 3.434 | 1.717 | 0.291 |
Data is illustrative and derived from published studies on similar heterocyclic systems for comparative purposes. rsc.org
Design of Next-Generation Analogues for Innovations in Chemical Methodology
While much effort has focused on designing pyridone analogues for biological applications, a forward-looking approach involves creating next-generation analogues specifically as tools for chemical innovation. This involves moving beyond simple substitution to create molecules with unique structural and electronic features that can enable new types of chemical transformations.
This design process is often guided by a "scaffold hopping" approach, where the core pyridone structure is systematically modified to enhance or alter its properties. frontiersin.org For example, researchers have explored condensing 4-hydroxy-2-pyridones with various aldehydes to create complex, fused-ring systems, demonstrating the scaffold's utility in building diverse molecular architectures. nih.gov
Future strategies in analogue design will likely include:
Incorporation of Strained Systems: Introducing strained rings or sterically demanding groups to the pyridone scaffold to induce unusual reactivity and facilitate novel bond-forming or bond-breaking pathways.
Tuning Electronic Properties: Precisely modifying the electronic nature of the ring through the strategic placement of electron-donating or electron-withdrawing groups to control its behavior in catalytic cycles or as a reactant.
Development of Chiral Auxiliaries: Designing chiral pyridone analogues that can be used as auxiliaries or ligands in asymmetric synthesis, a largely unexplored area for this class of compounds.
The goal is to develop a toolkit of pyridone-based building blocks that provide chemists with novel solutions for synthesizing complex molecules.
Synergistic Integration of Synthetic, Spectroscopic, and Theoretical Approaches for Comprehensive Understanding
The most profound insights into the chemistry of this compound will emerge from the synergistic integration of three key disciplines: synthetic chemistry, spectroscopy, and theoretical computation. This integrated approach creates a powerful feedback loop where each component informs and refines the others. rsc.orgup.ac.za
Synthesis: Chemists prepare the target molecule and its analogues. up.ac.za
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are used to unambiguously determine the molecule's structure and connectivity. up.ac.zaresearchgate.net
Theory: Computational methods (like DFT) are used to calculate the molecule's properties, such as its geometry, electronic structure, and spectroscopic signatures (e.g., predicted NMR and IR spectra). rsc.orgup.ac.za
A strong correlation between experimental spectroscopic data and DFT-calculated spectra serves as powerful validation for the computed electronic structure and properties. rsc.orgup.ac.za Discrepancies, on the other hand, can point to subtle structural features or environmental effects not initially considered, prompting further investigation. For example, studies on related pyridinones have shown excellent agreement between experimental IR and NMR data and values computed via DFT, confirming the accuracy of the theoretical models. rsc.orgup.ac.za
The table below shows a representative comparison of experimental and calculated vibrational frequencies for a related pyridinone derivative, highlighting the synergy between these methods.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) |
| O-H Stretch | 3178 | 3180 |
| C-H Stretch | 3056 | 3059 |
| C=O Stretch | 1628 | 1630 |
| C=C Stretch | 1577 | 1580 |
| C-N Stretch | 1233 | 1235 |
Data is illustrative and based on findings for a similar pyridinone structure. up.ac.za
The future paradigm involves making this integration seamless. Experimental data will be used in real-time to refine computational models, while predictive calculations will more accurately guide which synthetic targets are most promising, saving significant time and resources. This holistic approach will enable a complete and dynamic understanding of the chemical nature of this compound, unlocking its full potential in chemical science.
Q & A
Q. What are the established synthetic routes for 5-Hydroxy-1-methylpyridin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions under solvent-free conditions. For example, cobalt nitride catalysts have been employed for analogous dihydropyrimidin-2(1H)-one derivatives to improve yield and selectivity (Table 1, ). Cyclization reactions, such as the Kostanecki-Robinson reaction, are also applicable for constructing the pyridinone core by reacting precursors like 3-acyl-substituted heterocycles with acetic anhydride in the presence of pyridine .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve hydroxyl proton signals. Compare chemical shifts with structurally similar pyridinone derivatives (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one, ).
- IR : Focus on the carbonyl (C=O) stretch near 1650–1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹.
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
Q. What crystallization strategies are effective for resolving the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) can yield high-quality crystals. Validate hydrogen-bonding networks and tautomeric forms via SHELX-generated electron density maps .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational modeling be resolved?
- Methodological Answer :
- Step 1 : Re-examine experimental conditions (e.g., solvent polarity, temperature) that may affect tautomeric equilibria (e.g., keto-enol tautomerism).
- Step 2 : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data.
- Step 3 : Use SC-XRD (via SHELX ) to unambiguously confirm the dominant tautomer and refine bond lengths/angles.
Q. What strategies are recommended for studying the compound’s bioactivity in antimicrobial assays?
- Methodological Answer :
- Assay Design : Follow protocols for structurally related quinolin-2(1H)-one derivatives, such as broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Structure-Activity Relationship (SAR) : Introduce substituents at the 1-methyl or 5-hydroxy positions to modulate lipophilicity and hydrogen-bonding capacity. Compare results with derivatives like 5-bromo-3-hydroxymethylpyridin-2(1H)-one .
Q. How can solvent effects influence the compound’s reactivity in catalytic transformations?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF), protic (e.g., ethanol), and nonpolar solvents (e.g., toluene) in reactions like N-alkylation or hydroxyl-group functionalization.
- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR. For example, cobalt nitride catalysts in solvent-free conditions enhance reaction rates for dihydropyrimidinones .
Q. What analytical workflows are suitable for detecting impurities or degradation products?
- Methodological Answer :
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Reference pharmacopeial guidelines for pyridinone-related compounds .
- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions. Compare degradation profiles with reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) .
Data Analysis and Interpretation
Q. How to validate tautomeric stability under varying pH conditions?
- Methodological Answer :
- pH Titration Studies : Use UV-Vis spectroscopy to monitor absorbance shifts (e.g., 250–300 nm) as pH changes from 2 to 12.
- Theoretical Modeling : Calculate pKa values for hydroxyl and pyridinone groups using software like MarvinSketch. Compare with experimental results from potentiometric titrations.
Q. What statistical methods are appropriate for optimizing reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature, catalyst loading, and solvent ratio. For example, optimize cobalt nitride catalyst amounts in dihydropyrimidinone synthesis .
- ANOVA Analysis : Identify significant factors affecting yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
